molecular formula C13H9Cl2NO3 B14228181 2,4-Dichloro-6-[5-(furan-2-yl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one CAS No. 571145-41-0

2,4-Dichloro-6-[5-(furan-2-yl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one

Cat. No.: B14228181
CAS No.: 571145-41-0
M. Wt: 298.12 g/mol
InChI Key: AHURAANYDRAPRX-UHFFFAOYSA-N
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Description

2,4-Dichloro-6-[5-(furan-2-yl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one is a complex organic compound characterized by its unique structure, which includes dichloro, furan, and oxazolidinylidene groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Dichloro-6-[5-(furan-2-yl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one typically involves multiple steps, starting with the preparation of intermediate compounds. Common synthetic routes include:

    Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the oxazolidinylidene group: This step often involves the reaction of an amine with an epoxide or a similar reactive intermediate.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2,4-Dichloro-6-[5-(furan-2-yl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.

    Reduction: The compound can be reduced to remove chlorine atoms or to modify the oxazolidinylidene group.

    Substitution: Chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furanones, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

2,4-Dichloro-6-[5-(furan-2-yl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, including as a lead compound for drug development.

    Industry: Utilized in the development of new materials or as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2,4-Dichloro-6-[5-(furan-2-yl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    2,4-Dichloro-6-methylpyrimidine: Shares the dichloro substitution pattern but differs in the core structure.

    2,4-Disubstituted thiazoles: Similar in having multiple substituents but with a thiazole ring instead of a furan or oxazolidinylidene group.

    Indole derivatives: Contain a heterocyclic ring system and are known for their diverse biological activities.

Uniqueness

2,4-Dichloro-6-[5-(furan-2-yl)-1,2-oxazolidin-3-ylidene]cyclohexa-2,4-dien-1-one is unique due to its combination of dichloro, furan, and oxazolidinylidene groups, which confer specific chemical and biological properties not found in other similar compounds.

Properties

CAS No.

571145-41-0

Molecular Formula

C13H9Cl2NO3

Molecular Weight

298.12 g/mol

IUPAC Name

2,4-dichloro-6-[5-(furan-2-yl)-4,5-dihydro-1,2-oxazol-3-yl]phenol

InChI

InChI=1S/C13H9Cl2NO3/c14-7-4-8(13(17)9(15)5-7)10-6-12(19-16-10)11-2-1-3-18-11/h1-5,12,17H,6H2

InChI Key

AHURAANYDRAPRX-UHFFFAOYSA-N

Canonical SMILES

C1C(ON=C1C2=C(C(=CC(=C2)Cl)Cl)O)C3=CC=CO3

Origin of Product

United States

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